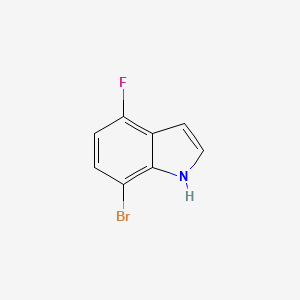

7-ブロモ-4-フルオロ-1H-インドール

概要

説明

7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .科学的研究の応用

抗ウイルス用途

7-ブロモ-4-フルオロ-1H-インドール誘導体は、その抗ウイルス特性について研究されています。 例えば、特定のインドール誘導体は、インフルエンザA型ウイルスやその他のウイルスに対して阻害活性を示すことが示されています 。 インドール化合物の構造修飾により、高い選択性と低い細胞毒性を持つ強力な抗ウイルス剤を開発することができます。

抗炎症および鎮痛用途

7-ブロモ-4-フルオロ置換を含むインドール誘導体は、その抗炎症および鎮痛活性について評価されています 。 これらの化合物は、特定の炎症経路を標的にするように設計することができ、副作用の少ない新しい抗炎症薬の開発の可能性を提供します。

抗がん研究

インドール骨格は、抗がん活性を持つ化合物に広く存在します。 研究によると、インドール誘導体は、細胞増殖を阻害し、アポトーシスを誘導することによって、さまざまな癌細胞の治療に有効であることが示されています 。 インドール誘導体の電子特性と立体特性を微調整できる能力は、標的がん治療薬の設計において価値があります。

抗菌特性

インドール誘導体は、抗菌特性、特に抗菌性、抗真菌性、および抗寄生虫活性で知られています 。 インドール環に臭素やフッ素などのハロゲン原子を導入すると、これらの特性が向上し、新しい抗菌剤の開発につながります。

抗糖尿病効果

インドール誘導体に関する研究は、糖尿病管理の分野にも広がっています。 一部のインドール系化合物は、血糖値を調節し、インスリン感受性を改善する上で有望であることが示されています 。 これらの知見は、新しい抗糖尿病薬の開発の可能性を開きます。

神経保護および認知機能増強効果

インドールは、神経保護効果と認知機能を向上させる可能性と関連付けられています。 7-ブロモ-4-フルオロ-1H-インドールの誘導体は、神経細胞を保護し、神経伝達物質の調節を改善することによって、神経変性疾患や認知障害の治療に役立つ可能性があります .

Safety and Hazards

作用機序

- The primary targets of 7-bromo-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .

Target of Action

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

生化学分析

Biochemical Properties

7-Bromo-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity. For instance, indole derivatives, including 7-bromo-4-fluoro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of 7-bromo-4-fluoro-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-bromo-4-fluoro-1H-indole can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 7-bromo-4-fluoro-1H-indole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to the suppression of cell growth and induction of apoptosis. Furthermore, 7-bromo-4-fluoro-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-bromo-4-fluoro-1H-indole in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 7-bromo-4-fluoro-1H-indole in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of 7-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

7-Bromo-4-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 7-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 7-bromo-4-fluoro-1H-indole is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization, influencing its overall efficacy and biological activity.

特性

IUPAC Name |

7-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUTIXCOBFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

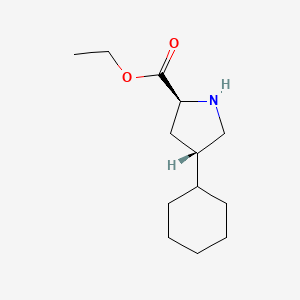

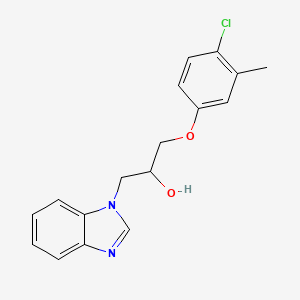

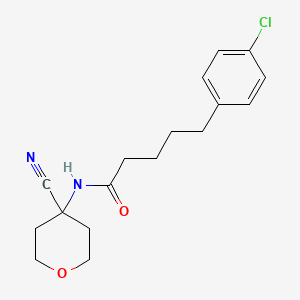

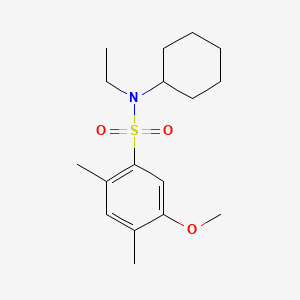

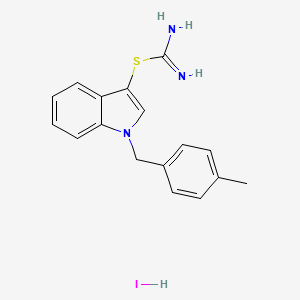

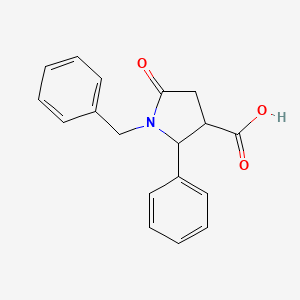

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)